Superior In Vivo Oral Efficacy of a Cyclopentane-Based Trioxane (12b1) Against Multidrug-Resistant P. yoelii in a Murine Model
A novel saturated cyclopentane-based 1,2,4-trioxane, designated 12b1, demonstrated significantly superior protective efficacy compared to the clinically used artemisinin derivative, β-arteether, in a murine model of multidrug-resistant malaria. The primary endpoint was survival, assessed after oral administration. [1]
| Evidence Dimension | In vivo protection against multidrug-resistant Plasmodium yoelii nigeriensis |
|---|---|
| Target Compound Data | 100% protection at 12 mg/kg × 4 days; 60% protection at 6 mg/kg × 4 days |
| Comparator Or Baseline | β-arteether: 20% protection at 24 mg/kg × 4 days |
| Quantified Difference | Trioxane 12b1 provides 100% protection at half the dose where β-arteether provides only 20% protection (12 mg/kg vs 24 mg/kg). This represents a >4-fold improvement in protective efficacy. |
| Conditions | Swiss mice infected with multidrug-resistant P. yoelii nigeriensis; oral administration once daily for 4 days. |
Why This Matters
This data identifies trioxane 12b1 as a candidate with a wider therapeutic window and potential for lower effective human doses, directly impacting procurement decisions for lead optimization against resistant malaria.
- [1] Bioorganic & Medicinal Chemistry Letters. (2024). Novel saturated 1,2,4-trioxanes and their antimalarial activity against multidrug resistant Plasmodium yoelii nigeriensis in Swiss mice model via oral route. Volume 108, 129801. View Source
